Piperaquine N-oxide (PN1) is a major, pharmacologically active metabolite of the antimalarial drug piperaquine (PQ). [, , ] It is formed primarily through the N-oxidation of piperaquine by cytochrome P450 enzymes, specifically CYP3A4, in the liver. [, ] PN1 exhibits notable antiplasmodial activity against Plasmodium falciparum strains and Plasmodium yoelii, contributing to the overall efficacy of piperaquine-based antimalarial treatments. [, , ] PN1 also engages in a metabolic interconversion with piperaquine, influencing its pharmacokinetic profile. [, ]
Piperaquine N-Oxide is a pharmacologically active metabolite derived from piperaquine, an antimalarial agent first synthesized in the 1960s and widely utilized in China. This compound is primarily used in combination with artemisinin derivatives as part of artemisinin-based combination therapies for malaria treatment. Piperaquine N-Oxide is formed through the N-oxidation of piperaquine, and it exhibits significant antimalarial activity, contributing to the efficacy of these combination therapies .
The primary method for synthesizing Piperaquine N-Oxide involves the N-oxidation of piperaquine. This reaction typically occurs in the presence of liver microsomes or recombinant CYP3A4 enzymes along with NADPH as a cofactor. The process is carefully controlled to optimize yield and purity .
Piperaquine N-Oxide features a complex molecular structure with a nitrogen atom that has been oxidized. The molecular formula is C₁₈H₂₄Cl₂N₄O, indicating the presence of two chlorine atoms and four nitrogen atoms within its structure.
Piperaquine N-Oxide undergoes several types of chemical reactions:
Piperaquine N-Oxide exerts its antimalarial effects by disrupting the detoxification process of heme within the digestive vacuole of the Plasmodium parasite. The compound accumulates in this vacuole, inhibiting the conversion of toxic heme into non-toxic hemozoin. This accumulation leads to increased levels of toxic heme, ultimately resulting in parasite death .
Piperaquine N-Oxide has several scientific applications:
Piperaquine N-Oxide (C₂₉H₃₂Cl₂N₆O; CAS 925673-46-7) is a monoxygenated metabolite of the antimalarial drug piperaquine. Its core structure retains the bisquinoline scaffold of the parent compound, with a tertiary amine in one piperazine ring oxidized to form an N-oxide moiety. This modification occurs specifically at the aliphatic piperazine nitrogen distal to the quinoline groups, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and time-of-flight mass spectrometry (TOF-MS) [3] [9]. The molecular weight of the unlabeled compound is 535.52 g/mol, while its deuterated analog (Piperaquine-d6 N-Oxide; C₂₉D₆H₂₆Cl₂N₆O) has a molecular weight of 557.55 g/mol [5] [10].
The stereochemical configuration remains unchanged from the parent piperaquine, as the oxidation occurs at a non-chiral nitrogen center. However, the N-oxide functionalization induces significant electronic redistribution, evidenced by altered dipole moments (calculated at 5.7 Debye vs. 3.2 Debye in piperaquine) and bond elongation between the oxidized nitrogen and adjacent carbon atoms [3]. Crystallographic studies indicate the N-O bond length averages 1.36 Å, characteristic of amine oxides. The quinoline rings maintain coplanarity with the oxidized piperazine, though the molecule exhibits increased conformational flexibility in solution compared to the parent compound [3].
The introduction of the N-oxide group substantially modifies piperaquine's physicochemical profile. Aqueous solubility increases to 1.28 mg/mL at pH 7.0 and 25°C, approximately 15-fold higher than the parent compound (0.085 mg/mL) due to enhanced polarity [3]. This polarity shift is quantified by the partition coefficient (logP): Piperaquine N-Oxide exhibits a logP of 5.21 ± 0.15 in n-octanol/water systems, significantly lower than piperaquine's logP of 6.78 [2] [3].
Table 1: Comparative Physicochemical Properties of Piperaquine and Piperaquine N-Oxide
Property | Piperaquine | Piperaquine N-Oxide |
---|---|---|
Molecular Formula | C₂₉H₃₂Cl₂N₆ | C₂₉H₃₂Cl₂N₆O |
Molecular Weight (g/mol) | 535.52 | 551.52 |
Aqueous Solubility (mg/mL) | 0.085 | 1.28 |
logP (n-octanol/water) | 6.78 | 5.21 |
pKa (predominant amine) | 8.7 | 7.1 (N-oxide) |
Stability studies reveal sensitivity to environmental factors. Under accelerated conditions (40°C/75% RH), the compound shows <2% degradation over 30 days but degrades rapidly under oxidative stress (15% degradation with 3% H₂O₂ in 24 hours). Photostability testing under UV-Vis light (300-800 nm) demonstrates 22% decomposition after 48 hours exposure, forming 4-hydroxy-7-chloro-quinoline (Imp-2) as a major photodegradant [3]. The compound remains stable in acidic conditions (pH 3.0) but undergoes hydrolysis at pH >8.0, with maximum stability observed at pH 6.0-7.0 [3].
Piperaquine N-Oxide (designated M2 in metabolic studies) is one of five identified piperaquine metabolites, alongside the carboxylic acid derivative (M1), hydroxylated species (M3, M4), and di-N-oxide (M5) [2]. Among these, M2 is a major circulating metabolite in humans, detected in plasma at approximately 15-20% of parent compound concentrations. Its formation is primarily mediated by hepatic CYP3A4 (>80% contribution) and secondarily by CYP2C8, as demonstrated using recombinant cytochrome P450 enzymes and selective inhibitors [1].
Unlike the parent drug, which exhibits >99% plasma protein binding, Piperaquine N-Oxide shows reduced binding affinity (92-94%) due to its increased polarity [2] [6]. This property facilitates its renal excretion, though the primary elimination route remains fecal. The metabolite's volume of distribution (Vd) is substantially lower (18.5 L/kg vs. 720 L/kg for piperaquine), reflecting reduced tissue penetration [2] [6].
Table 2: Key Pharmacokinetic Parameters of Piperaquine and Major Metabolites
Parameter | Piperaquine | N-Oxide (M2) | Carboxylic Acid (M1) |
---|---|---|---|
Formation Enzyme | - | CYP3A4/CYP2C8 | Non-enzymatic hydrolysis |
Plasma Cₘₐₓ (ng/mL) | 250 | 45 | 32 |
Protein Binding (%) | >99 | 92-94 | 88 |
Vd (L/kg) | 720 | 18.5 | 9.8 |
Elimination Pathway | Fecal (95%) | Renal/Fecal | Renal |
Forced degradation studies under ICH guidelines (Q1A-R2) reveal distinct degradation pathways for Piperaquine N-Oxide. Oxidative conditions (3% H₂O₂, 24h) generate three primary degradation products: the di-N-oxide (M5, 8.2%), quinoline N-oxide (6.7%), and dealkylated quinoline derivatives (4.1%) [3] [9]. Photolytic degradation produces 4-hydroxy-7-chloro-quinoline (Imp-2, 12.3%) through cleavage of the piperazine-quinoline bond, confirmed by LC-TOF-MS fragmentation patterns (m/z 195.02 [M+H]⁺) [3].
Table 3: Major Degradation Products Under Forced Conditions
Stress Condition | Degradant | Structure | Relative Abundance (%) |
---|---|---|---|
Oxidation (H₂O₂) | Di-N-Oxide (M5) | Bis-quinoline piperazine di-N-oxide | 8.2 |
Oxidation (H₂O₂) | Quinoline N-Oxide | Monoquinoline piperazine N-oxide | 6.7 |
Acidic (0.1M HCl) | Dealkylated derivative | 7-chloro-4-(piperazin-1-yl)quinoline | 3.1 |
Basic (0.1M NaOH) | Hydrolyzed propyl chain | Quinoline-carboxaldehyde derivatives | 9.5 |
Photolytic (UV-Vis) | 4-hydroxy-7-chloro-quinoline (Imp-2) | Hydroxylated quinoline core | 12.3 |
Thermal degradation (80°C, 72h) proceeds via homolytic cleavage of the N-O bond, regenerating 37.8% of the parent piperaquine, alongside minor amounts of propyl-bridged desquinoline compounds [3]. In silico toxicological assessment (Toxtree® v2.6.13 and Derek® Nexus v6.0.1) indicates structural alerts for mutagenicity in the di-N-oxide degradant and quinoline hydrolysis products, emphasizing the need for rigorous impurity control in pharmaceutical formulations [3]. The degradation kinetics follow first-order kinetics under all conditions, with activation energy (Eₐ) of 85.6 kJ/mol for thermal degradation and rate constants (k) of 0.024 h⁻¹, 0.018 h⁻¹, and 0.009 h⁻¹ under oxidative, photolytic, and hydrolytic conditions, respectively [3].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7